molecular formula C23H14N4O9S2 B11524356 (5Z)-5-[(3-Nitrophenyl)methylidene]-3-{3-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]-2-oxopropyl}-1,3-thiazolidine-2,4-dione

(5Z)-5-[(3-Nitrophenyl)methylidene]-3-{3-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]-2-oxopropyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B11524356
M. Wt: 554.5 g/mol
InChI Key: OVYBSFGARPAFDK-JZAWIKSFSA-N
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Description

The compound (5Z)-5-[(3-Nitrophenyl)methylidene]-3-{3-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]-2-oxopropyl}-1,3-thiazolidine-2,4-dione is a complex organic molecule characterized by its thiazolidine and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-Nitrophenyl)methylidene]-3-{3-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]-2-oxopropyl}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The key steps include the formation of thiazolidine rings and the introduction of nitrophenyl groups through condensation reactions. Common reagents used in these reactions include thioamides, aldehydes, and nitrobenzaldehydes under controlled conditions such as refluxing in organic solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-Nitrophenyl)methylidene]-3-{3-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]-2-oxopropyl}-1,3-thiazolidine-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The thiazolidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl groups would yield nitro derivatives, while reduction would produce amine derivatives.

Scientific Research Applications

(5Z)-5-[(3-Nitrophenyl)methylidene]-3-{3-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]-2-oxopropyl}-1,3-thiazolidine-2,4-dione: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-Nitrophenyl)methylidene]-3-{3-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]-2-oxopropyl}-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl groups may participate in electron transfer reactions, while the thiazolidine rings can interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives and nitrophenyl-containing molecules. Examples are:

    Thiazolidine-2,4-dione: A simpler thiazolidine derivative.

    3-Nitrobenzaldehyde: A precursor in the synthesis of nitrophenyl compounds.

Uniqueness

The uniqueness of (5Z)-5-[(3-Nitrophenyl)methylidene]-3-{3-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]-2-oxopropyl}-1,3-thiazolidine-2,4-dione lies in its dual thiazolidine rings and nitrophenyl groups, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C23H14N4O9S2

Molecular Weight

554.5 g/mol

IUPAC Name

(5Z)-5-[(3-nitrophenyl)methylidene]-3-[3-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-2-oxopropyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H14N4O9S2/c28-17(11-24-20(29)18(37-22(24)31)9-13-3-1-5-15(7-13)26(33)34)12-25-21(30)19(38-23(25)32)10-14-4-2-6-16(8-14)27(35)36/h1-10H,11-12H2/b18-9-,19-10-

InChI Key

OVYBSFGARPAFDK-JZAWIKSFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\SC(=O)N(C2=O)CC(=O)CN3C(=O)S/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C3=O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)CC(=O)CN3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=O

Origin of Product

United States

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